molecular formula C11H14O B12861312 2-Isopropyl-2,3-dihydrobenzofuran

2-Isopropyl-2,3-dihydrobenzofuran

Cat. No.: B12861312
M. Wt: 162.23 g/mol
InChI Key: QKFFZNPEDJETGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropyl group at the second position of the dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another approach involves the formation of the O-alkyl bond, O-aryl bond, and the aromatic ring through various cyclization and rearrangement reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Halogenation and alkylation reactions can be carried out using reagents like bromine (Br2) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Isopropyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

Medicine:

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways . The compound can modulate various biological processes by binding to receptors, enzymes, and other proteins. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

  • 2-Isopropyliden-2H-benzofuran-3-one
  • 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one
  • 2,3-dihydrobenzofuran derivatives

Uniqueness: The uniqueness of 2-Isopropyl-2,3-dihydrobenzofuran lies in its specific substitution pattern and the resulting chemical and biological properties. Its isopropyl group at the second position provides distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-propan-2-yl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C11H14O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3

InChI Key

QKFFZNPEDJETGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.